![molecular formula C26H27BrN8O4S4 B2626775 N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 394213-79-7](/img/structure/B2626775.png)
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a bromophenyl group, a thiadiazole ring, a triazole ring, and a sulfonyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves several steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole ring.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Coupling with Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or bromophenyl halide.
Introduction of the Sulfonyl Group: The sulfonyl group is added via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking down the molecule into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves multiple steps that include the formation of key structural components such as the thiadiazole and triazole rings. The following summarizes the synthetic route:
- Formation of the Thiadiazole Ring : Initiated by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
- Introduction of Ethylsulfanyl Group : Achieved through nucleophilic substitution reactions.
- Triazole Ring Formation : Involves cyclization reactions with hydrazine.
- Bromophenyl Coupling : Utilizes coupling reactions like Suzuki or Heck reactions.
- Sulfonyl Group Addition : Conducted via sulfonylation methods.
- Final Coupling : Involves peptide coupling techniques to achieve the target structure.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism . The presence of the thiadiazole moiety further enhances its efficacy against resistant strains.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer potential. Studies have shown that such derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression . Specific assays have demonstrated that this compound can effectively target multiple cancer cell lines, suggesting its utility in cancer therapy.
Enzyme Inhibition
The compound likely acts as an enzyme inhibitor by binding to active sites of target enzymes, thereby preventing substrate access. This mechanism is particularly relevant for enzymes involved in metabolic pathways associated with diseases such as cancer and infections .
Case Studies
-
Anticancer Efficacy Study :
- A study conducted on human prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections.
Mechanism of Action
The mechanism by which N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Protein-Protein Interactions: The compound might disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-chlorophenyl)-5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
- N-{[4-(4-fluorophenyl)-5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Uniqueness
The uniqueness of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromophenyl group, ethylsulfanyl group, and the sulfonyl group in a single molecule provides a distinctive profile compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that incorporates multiple active functional groups. This structural diversity positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
- Introduction of Ethylsulfanyl Group : This is achieved through nucleophilic substitution where ethylthiol reacts with the thiadiazole ring.
- Triazole Ring Formation : A cyclization reaction using hydrazine and an appropriate aldehyde or ketone leads to the formation of the triazole ring.
- Final Coupling : The final compound is synthesized by coupling the triazole derivative with a pyrrolidine sulfonamide group.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives exhibit potent activity through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis. For instance, certain derivatives have been evaluated using turbidimetric methods and found to inhibit bacterial growth effectively .
Anticancer Activity
The anticancer potential of this compound has been explored primarily in relation to breast cancer cell lines (e.g., MCF7). Sulforhodamine B (SRB) assays have indicated that specific derivatives possess significant cytotoxic effects against cancer cells. Molecular docking studies suggest that these compounds may interact with estrogen receptors, leading to inhibited tumor growth .
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors influencing signaling pathways.
- Protein Interactions : The compound could disrupt or stabilize protein-protein interactions essential for cellular function .
Case Studies
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN8O4S4/c1-2-40-26-33-31-24(42-26)29-22(36)16-41-25-32-30-21(35(25)19-9-7-18(27)8-10-19)15-28-23(37)17-5-11-20(12-6-17)43(38,39)34-13-3-4-14-34/h5-12H,2-4,13-16H2,1H3,(H,28,37)(H,29,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYISVDFLHLGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN8O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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